2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride

Description

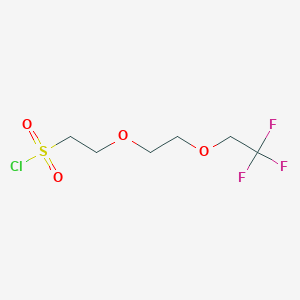

2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride (CAS: 1343683-22-6) is a fluorinated sulfonyl chloride with the molecular formula C₆H₁₀ClF₃O₄S and a molecular weight of 270.65 g/mol. Its structure features a linear ethoxy chain terminated by a trifluoroethoxy group (-OCH₂CF₃) and a reactive sulfonyl chloride (-SO₂Cl) moiety. Predicted physical properties include a density of 1.431 g/cm³ and a boiling point of 276.2°C . The trifluoroethoxy group imparts strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, which is critical for nucleophilic substitution reactions. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C6H10ClF3O4S |

|---|---|

Molecular Weight |

270.66 g/mol |

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C6H10ClF3O4S/c7-15(11,12)4-3-13-1-2-14-5-6(8,9)10/h1-5H2 |

InChI Key |

MFEDUPYRVXLZAK-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(F)(F)F)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthesis Strategies for Sulfonyl Chlorides

Sulfonyl chlorides are typically synthesized through the reaction of sulfonic acids with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The general approach involves converting the sulfonic acid into its corresponding sulfonyl chloride, which can then react with nucleophiles to form sulfonamides or sulfonate esters.

Challenges and Considerations

Handling Trifluoro Compounds : The presence of trifluoro groups poses challenges due to their volatility and reactivity. Specialized equipment and conditions may be necessary to handle these compounds safely and efficiently.

Purification : Sulfonyl chlorides can be sensitive to moisture and may require careful purification techniques to maintain their reactivity.

Related Compounds and Their Synthesis

While specific information on 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride is scarce, related compounds like 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride offer insights into potential synthesis strategies. These compounds are synthesized through direct sulfonation methods and are used in medicinal chemistry for their ability to act as sulfonating agents.

Data Table: Comparison of Sulfonyl Chlorides

| Compound Name | Structure | Unique Features | Synthesis Method |

|---|---|---|---|

| This compound | Complex ether chain with trifluoro group | Potential sulfonating agent | Inferred from related compounds |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | Branched ether chain with methoxy group | Used in medicinal chemistry | Direct sulfonation |

| 4-Methylbenzenesulfonyl chloride | Simple aromatic structure | Widely used in organic synthesis | Chlorination of sulfonic acid |

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound.

Nucleophiles: Such as amines and alcohols for substitution reactions.

Water: For hydrolysis reactions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Role as a Sulfonating Agent: It is primarily used in the synthesis of pharmaceuticals where sulfonyl groups are essential for biological activity. The sulfonyl chloride group can react with various nucleophiles to form sulfonamide derivatives, which are important in drug design and development.

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of functional groups into complex organic molecules, facilitating the development of new materials and compounds .

Biological Studies

- Investigating Biological Activity: Compounds containing sulfonyl chlorides like this one have shown significant biological activity, including antibacterial and antifungal properties. The ability to modify biological molecules can lead to new therapeutic agents.

Case Study 1: Development of Antibacterial Agents

Research has demonstrated that derivatives formed from 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride exhibit significant antibacterial properties. A study focused on synthesizing sulfonamide derivatives revealed their effectiveness against a range of bacterial strains.

Case Study 2: Synthesis of Antiviral Compounds

Another study explored the use of this compound in synthesizing antiviral agents. By modifying the sulfonyl group through nucleophilic substitution reactions, researchers successfully developed compounds that showed promising antiviral activity in vitro.

Mechanism of Action

The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy groups, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonyl Chloride Derivatives

Key Differences and Implications

Fluorination Effects

- Target Compound: The trifluoroethoxy group (-OCH₂CF₃) significantly increases electrophilicity due to strong electron-withdrawing effects, making it more reactive in nucleophilic substitutions compared to non-fluorinated analogs like 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride .

- Difluoro Analogs : Compounds like 2-(2,2-difluoroethoxy)ethane-1-sulfonyl chloride () exhibit lower fluorination, resulting in reduced reactivity and stability under harsh conditions.

Steric and Electronic Modifications

- Cyclohexyl Derivatives : The bulky cyclohexyl group in 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride () introduces steric hindrance, limiting access to the sulfonyl chloride group and reducing reaction rates in sterically demanding environments.

- Aromatic Substitutions: Compounds with aromatic substituents (e.g., 2-phenylethanesulfonyl chloride, ) leverage π-π interactions for binding in drug targets, whereas the target compound’s aliphatic chain enhances solubility in non-polar media.

Stability and Handling

- Fluorinated sulfonyl chlorides like the target compound generally exhibit enhanced thermal and chemical stability compared to non-fluorinated versions. However, they remain moisture-sensitive and require anhydrous storage .

- Toxicity data specific to the target compound is unavailable, but analogous sulfonyl chlorides are classified as acute toxicity Category 4 (oral) and serious eye damage Category 1 (), necessitating stringent safety protocols.

Biological Activity

2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride, with the molecular formula C6H10ClF3O4S, is an organosulfur compound notable for its unique chemical properties. It is primarily used in organic synthesis and various scientific research applications due to its reactivity profile. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 270.66 g/mol

- IUPAC Name : 2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethanesulfonyl chloride

-

Chemical Structure :

The biological activity of this compound is primarily attributed to the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, leading to the formation of sulfonamide derivatives and other products. The presence of trifluoroethoxy groups enhances the electrophilicity of the sulfonyl chloride, facilitating these reactions.

In Vitro Studies

Research has shown that compounds with similar structures exhibit various biological activities:

-

Antiviral Activity :

- Studies on related compounds indicate potential antiviral mechanisms through molecular docking studies. For example, certain flavonoid derivatives have demonstrated significant inhibition against Tobacco Mosaic Virus (TMV), suggesting that structural modifications similar to those in this compound may enhance antiviral efficacy .

- Cytotoxicity :

- Fungicidal Activity :

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antiviral | Oxazinyl flavonoids | Significant inhibition of TMV assembly |

| Cytotoxicity | Thiol-reactive chalcones | High reactivity with GSH and NAC |

| Fungicidal | Oxazinyl derivatives | Inhibition rates >50% against pathogens |

Detailed Findings

- Antiviral Mechanisms :

- Cytotoxic Effects :

- Fungal Pathogen Inhibition :

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(2-(2,2,2-Trifluoroethoxy)ethoxy)ethane-1-sulfonyl chloride, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of the corresponding alcohol or thiol precursor using chlorosulfonic acid or thionyl chloride. Evidence from analogous sulfonyl chlorides (e.g., 2-(2-chlorophenoxy)ethane-1-sulfonyl chloride) highlights the need for controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions like hydrolysis or oxidation . Solvents such as dichloromethane improve reaction homogeneity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent) and post-reaction purification via vacuum distillation or recrystallization .

Q. How does the sulfonyl chloride group in this compound participate in nucleophilic substitution reactions under varying conditions?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or thioesters. Primary amines typically achieve higher yields (>75%) under mild conditions (e.g., triethylamine in THF at 0°C → RT), while secondary amines may require elevated temperatures (40–60°C) . Steric hindrance from the trifluoroethoxy chain can reduce reactivity, necessitating longer reaction times or catalytic DMAP (4-dimethylaminopyridine) to enhance efficiency .

Q. What spectroscopic methods are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoroethoxy -CF₃ at δ ~120 ppm in ¹⁹F NMR, ethoxy chain protons at δ 3.5–4.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl chloride (-SO₂Cl) stretching vibrations at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₃ClF₃O₅S⁺) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis of this compound using continuous flow chemistry techniques?

- Methodological Answer : Flow reactors enable precise control of reaction parameters (residence time, temperature) and reduce decomposition risks. For example, a microreactor setup with a 2-minute residence time at 5°C can achieve >90% conversion by minimizing thermal degradation . In-line FTIR or UV-Vis monitoring allows real-time adjustment of reagent flow rates to maintain optimal stoichiometry .

Q. How do electronic effects from the trifluoroethoxy substituents influence the compound's reactivity in sulfonamide formation?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group (-OCF₂CF₃) increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic attack. However, steric bulk from the ethoxy chain can hinder access to the reaction site. Computational studies (e.g., DFT calculations) suggest that substituent positioning alters charge distribution at the sulfur center, impacting reaction kinetics . Experimental validation via Hammett plots using para-substituted anilines can quantify electronic effects .

Q. What computational approaches are suitable for predicting the stability and degradation pathways of this sulfonyl chloride?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolytic degradation in aqueous environments (e.g., water-methanol mixtures) to identify vulnerable bonds .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or nucleophilic substitution to predict dominant degradation mechanisms .

- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data to design derivatives with improved shelf life .

Q. How can researchers resolve contradictions in reaction yield data when using different amine nucleophiles?

- Methodological Answer : Contradictions often arise from varying amine basicity, steric profiles, or solvent compatibility. Systematic DoE (Design of Experiments) approaches can isolate critical factors:

- Factor Screening : Test variables like solvent polarity (THF vs. DMF), amine pKa, and temperature .

- Response Surface Modeling : Optimize conditions for low-yield amines (e.g., bulky tertiary amines) by adjusting reagent equivalents or adding phase-transfer catalysts .

Q. What are the best practices for evaluating the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-MS at intervals (0, 24, 48 hrs) .

- Kinetic Analysis : Fit degradation data to first-order models to estimate half-life (t₁/₂).

- Comparative Studies : Contrast hydrolytic rates with analogous compounds (e.g., methoxy vs. trifluoroethoxy derivatives) to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.